molecular formula C15H12N2O4S2 B11974949 2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate

2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate

Cat. No.: B11974949
M. Wt: 348.4 g/mol
InChI Key: SSKTWTPYUGXJNZ-UHFFFAOYSA-N
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Description

2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate is an organic compound that features a sulfonyl group attached to a nitrophenyl ring, a phenylethyl group, and a thiocyanate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: New derivatives with different functional groups replacing the thiocyanate group.

    Reduction: Amino derivatives.

    Oxidation: Ketones or carboxylic acids.

Mechanism of Action

The mechanism of action of 2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate involves its interaction with biological molecules through its reactive functional groups. The sulfonyl and thiocyanate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitrophenyl group can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in both research and industrial settings .

Properties

Molecular Formula

C15H12N2O4S2

Molecular Weight

348.4 g/mol

IUPAC Name

[2-(4-nitrophenyl)sulfonyl-1-phenylethyl] thiocyanate

InChI

InChI=1S/C15H12N2O4S2/c16-11-22-15(12-4-2-1-3-5-12)10-23(20,21)14-8-6-13(7-9-14)17(18)19/h1-9,15H,10H2

InChI Key

SSKTWTPYUGXJNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC#N

Origin of Product

United States

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